Substrate Specificity: Strict Lysine Recognition Versus Broad LAAO Promiscuity
EC 1.4.3.14 exhibits strict substrate specificity for L-lysine, contrasting sharply with the broad substrate promiscuity characteristic of most L-amino acid oxidases (EC 1.4.3.2) [1]. Structural studies reveal that the LysOX active site possesses a narrow binding pocket and a cation-π interaction network that selectively accommodates the ε-amino group of L-lysine while sterically excluding most other proteinogenic amino acids [2]. While EC 1.4.3.14 does show residual activity (<5% relative) toward L-ornithine, L-phenylalanine, L-arginine, and L-histidine, this is negligible compared to the activity of snake venom LAAOs, which efficiently oxidize 10–15 different L-amino acids [3]. The D212A/D315A double mutant increases relative activity toward aromatic amino acids, confirming that the native residues enforce lysine specificity [4].
| Evidence Dimension | Substrate specificity profile |
|---|---|
| Target Compound Data | Strictly specific for L-lysine; residual activity (<5% relative) on L-ornithine, L-phenylalanine, L-arginine, L-histidine |
| Comparator Or Baseline | Snake venom LAAO and bacterial LAAO (e.g., Pseudoalteromonas luteoviolacea): oxidizes 10–15+ proteinogenic L-amino acids with comparable efficiency |
| Quantified Difference | Target compound oxidizes 1 primary substrate with trace activity on 4 others; comparator oxidizes 10–20 substrates with significant activity |
| Conditions | Crystallographic analysis (1.7–1.9 Å resolution); steady-state kinetic assays with 20 proteinogenic amino acids |
Why This Matters
Procurement of EC 1.4.3.14 rather than a generic LAAO ensures lysine-selective quantification or depletion without confounding cross-reactivity that would invalidate analytical or therapeutic applications.
- [1] Kondo H, Kitagawa M, Matsumoto Y, Saito M, Amano M, et al. Structural basis of strict substrate recognition of l-lysine α-oxidase from Trichoderma viride. Protein Sci. 2020;29(11):2213-2225. PMID: 32894626. View Source
- [2] PDB entry 7c3h. Structure of L-lysine oxidase in complex with L-lysine. Protein Data Bank. View Source
- [3] Lukasheva EV, Berezov TT. L-Lysine α-oxidase: physicochemical and biological properties. Biochemistry (Mosc). 2002;67(10):1152-1158. PMID: 12460113. View Source
- [4] BRENDA Enzyme Database. EC 1.4.3.14: L-lysine oxidase – Protein Engineering Data. D212A/D315A mutant characterization. View Source
